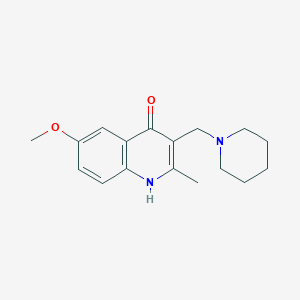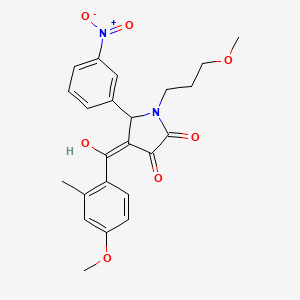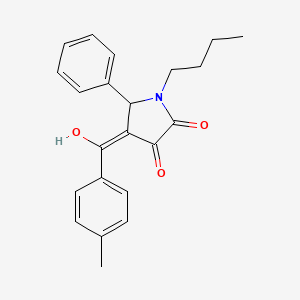![molecular formula C19H14FN3O B5415869 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5415869.png)
2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide, also known as CFM-2, is a compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the family of indole derivatives and has been found to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide has been studied for its potential therapeutic properties in a range of disease models. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been studied for its potential as a treatment for cancer, with promising results in preclinical studies. Additionally, this compound has been shown to have potential as a treatment for substance abuse disorders, with studies demonstrating its ability to reduce drug-seeking behavior in animal models.
作用機序
The mechanism of action of 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. This compound has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, leading to a range of physiological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage in models of stroke and traumatic brain injury. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide is its high potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide. One area of interest is the development of more soluble analogs of this compound that can be more easily administered in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a range of disease models. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of 2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide involves the reaction of 4-fluorobenzaldehyde with malononitrile to form 3-(4-fluorophenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with indole-2-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound and has been extensively studied in the literature.
特性
IUPAC Name |
2-[3-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-16-7-5-13(6-8-16)14(10-21)9-15-11-23(12-19(22)24)18-4-2-1-3-17(15)18/h1-9,11H,12H2,(H2,22,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVPWKDDEYKGAG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,5R*)-1-(3-cyclopentylpropanoyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5415788.png)
![6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5415801.png)
![2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol](/img/structure/B5415804.png)
![3-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5415816.png)


![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)

![2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5415839.png)

![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5415862.png)
![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)